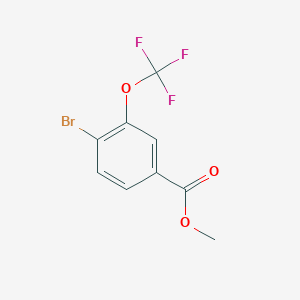

Methyl 4-bromo-3-(trifluoromethoxy)benzoate

Vue d'ensemble

Description

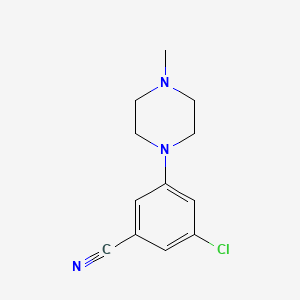

“Methyl 4-bromo-3-(trifluoromethoxy)benzoate” is a chemical compound . It is used for the preparation of difluoro and trifluoro compounds as anticancer agents .

Synthesis Analysis

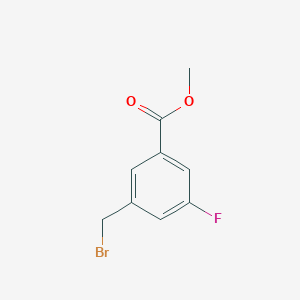

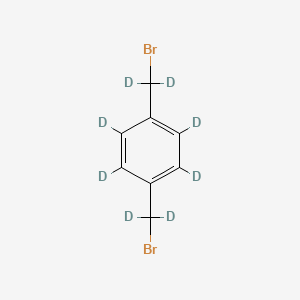

The synthesis of “Methyl 4-bromo-3-(trifluoromethoxy)benzoate” can be achieved by nucleophilic trifluoromethoxylation of alkyl halides . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis

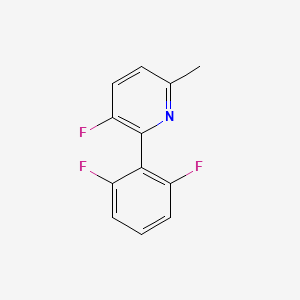

The structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate is described . The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .Chemical Reactions Analysis

The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties . This class of photoswitch often exhibits extremely fast trans to cis isomerization, on the order of picoseconds .Physical And Chemical Properties Analysis

“Methyl 4-bromo-3-(trifluoromethoxy)benzoate” is a clear colorless liquid . Its molecular weight is 299.04 .Applications De Recherche Scientifique

Synthesis and Chemical Behavior

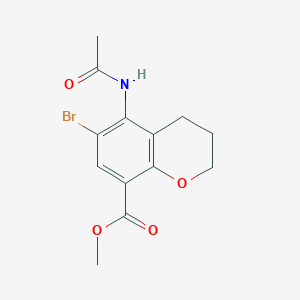

Facilitating Synthesis of Trifluoromethoxylated Aromatic Compounds : Methyl 4-acetamido-3-(trifluoromethoxy)benzoate, a derivative of methyl 4-bromo-3-(trifluoromethoxy)benzoate, is significant in synthesizing trifluoromethoxylated aromatic compounds, which show promising pharmacological and biological properties. Conventional methods for creating these compounds are often limited, but this derivative provides a more practical approach, potentially aiding in the discovery of new pharmaceuticals, agrochemicals, and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).

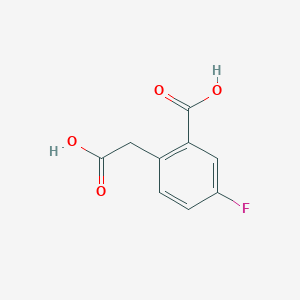

Applications in Organic Chemistry and Synthesis : Methyl 4-bromo-3-(trifluoromethoxy)benzoate is used as an intermediate in various organic synthesis processes. For instance, it plays a role in the synthesis of 1,2-dehydro-3- and -4-(trifluoromethoxy)benzene, leading to the production of 1- and 2-(trifluoromethoxy)naphthalenes. These compounds have potential applications in developing new organofluorine compounds (M. Schlosser & E. Castagnetti, 2001).

Crystal Structure Analysis

- Crystallographic Studies : The compound has been used in crystallographic studies to understand molecular interactions and structures better. For example, studies on compounds like methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid provide insights into molecular interactions such as hydrogen bonds and π–π interactions, which are crucial in material science and drug design (P. A. Suchetan et al., 2016).

Biological Evaluation

- Fluorescence Probe Properties : Studies on compounds related to methyl 4-bromo-3-(trifluoromethoxy)benzoate, like methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate, have been conducted to evaluate their fluorescence properties in micelles and vesicles. This research is valuable in biochemistry and cell biology for understanding cellular processes (Anil Kumar Singh & Manjula Darshi, 2002).

Synthesis of Pharmaceutical Compounds

- Role in Antitumor Agents Synthesis : Derivatives of methyl 4-bromo-3-(trifluoromethoxy)benzoate have been used in synthesizing antitumor agents like nilotinib. This illustrates the compound's importance in developing new medications for treating cancer and other diseases (Wang Cong-zhan, 2009).

Safety And Hazards

Orientations Futures

The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light-responsive smart materials . The trifluoromethoxylation reaction, which is one of the most important research hotspots, as the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity .

Propriétés

IUPAC Name |

methyl 4-bromo-3-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-3-6(10)7(4-5)16-9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKGXGNARLJTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-3-(trifluoromethoxy)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428643.png)